N-(2-Chloroethyl)-N'-nitrosourea

Nitrosourea decomposition mechanism Carbamoylating activity Isocyanate-mediated toxicity

N-(2-Chloroethyl)-N'-nitrosourea (IUPAC: 1-(2-chloroethyl)-3-nitrosourea; CAS 119876-18-5) is the structurally minimal member of the chloroethylnitrosourea (CENU) class of DNA-alkylating antineoplastic agents. With a molecular weight of 151.55 g/mol, molecular formula C3H6ClN3O2, polar surface area of 77.54 Ų, and a calculated LogP of 0.98, it represents the simplest 2-chloroethyl-substituted N-nitrosourea scaffold from which clinically employed agents such as BCNU (carmustine), CCNU (lomustine), and MeCCNU (semustine) are structurally elaborated.

Molecular Formula C3H6ClN3O2
Molecular Weight 151.55 g/mol
CAS No. 119876-18-5
Cat. No. B14288337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chloroethyl)-N'-nitrosourea
CAS119876-18-5
Molecular FormulaC3H6ClN3O2
Molecular Weight151.55 g/mol
Structural Identifiers
SMILESC(CCl)NC(=O)NN=O
InChIInChI=1S/C3H6ClN3O2/c4-1-2-5-3(8)6-7-9/h1-2H2,(H2,5,6,8,9)
InChIKeyKFVXPKCLAGCJRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Chloroethyl)-N'-nitrosourea (CAS 119876-18-5): Core Chemical Identity and Pharmacophore Class


N-(2-Chloroethyl)-N'-nitrosourea (IUPAC: 1-(2-chloroethyl)-3-nitrosourea; CAS 119876-18-5) is the structurally minimal member of the chloroethylnitrosourea (CENU) class of DNA-alkylating antineoplastic agents . With a molecular weight of 151.55 g/mol, molecular formula C3H6ClN3O2, polar surface area of 77.54 Ų, and a calculated LogP of 0.98, it represents the simplest 2-chloroethyl-substituted N-nitrosourea scaffold from which clinically employed agents such as BCNU (carmustine), CCNU (lomustine), and MeCCNU (semustine) are structurally elaborated [1]. The compound decomposes spontaneously in aqueous solution at physiological pH to generate a chloroethyl carbonium ion responsible for DNA alkylation, but — in contrast to disubstituted nitrosoureas — does not release an organic isocyanate as a decomposition product [2].

Why Nitrosourea Analogs Cannot Be Interchanged: Evidence-Based Differentiation of N-(2-Chloroethyl)-N'-nitrosourea


Chloroethylnitrosoureas are frequently treated as a homogeneous class in procurement decisions, yet experimental evidence demonstrates that subtle structural variations produce large differences in decomposition chemistry, alkylating-versus-carbamoylating activity balance, DNA cross-linking efficiency, and bone marrow toxicity [1][2]. The parent compound N-(2-chloroethyl)-N'-nitrosourea (CAS 119876-18-5) is the simplest monofunctional CENU: it possesses a single 2-chloroethyl group and, critically, does not generate an organic isocyanate upon aqueous decomposition — a property that distinguishes it mechanistically from BCNU, CCNU, and MeCCNU, which all release isocyanates with attendant carbamoylating activity linked to myelosuppression [1][3]. Furthermore, a QSAR analysis of 90 nitrosoureas active against murine L1210 leukemia demonstrated that optimal therapeutic indices correlate with LogP values in a specific range, and that small substituent changes can profoundly alter cytotoxicity, mutagenicity, tumorigenicity, and histological tumor response profiles [4]. Generic substitution without considering these quantifiable differences risks selecting a compound with an unintended toxicity profile or an incompatible decomposition pathway for the experimental model.

Quantitative Differentiation Evidence for N-(2-Chloroethyl)-N'-nitrosourea (CAS 119876-18-5) Versus Clinical Nitrosoureas


Aqueous Decomposition Pathway: Absence of Organic Isocyanate Generation Versus BCNU, CCNU, and BFNU

N-(2-Chloroethyl)-N'-nitrosourea (CENU; the parent monosubstituted compound) does not generate an organic isocyanate upon aqueous decomposition at physiological pH, in direct contrast to the disubstituted clinical nitrosoureas BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea), CCNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea), and BFNU (1,3-bis(2-fluoroethyl)-1-nitrosourea), all of which release organic isocyanates as decomposition products [1]. This mechanistic difference was established by direct comparison of aqueous decomposition product profiles: BCNU, CCNU, and BFNU yield haloethanol, vinyl halide, dihaloethane, and acetaldehyde derived from a chloroethyl carbonium ion intermediate, whereas CENU generates the alkylating carbonium ion without the accompanying isocyanate [1]. Despite the absence of isocyanate generation, CENU retains potent antitumor activity both in vitro and in vivo against murine L1210 leukemia [1].

Nitrosourea decomposition mechanism Carbamoylating activity Isocyanate-mediated toxicity

Lipophilicity (LogP) Comparison: CENU Versus BCNU, CCNU, and MeCCNU

The calculated octanol-water partition coefficient (LogP) of N-(2-chloroethyl)-N'-nitrosourea is 0.98 , which is substantially lower than the LogP values of the three most clinically utilized nitrosoureas: BCNU (LogP = 1.38 [1]), CCNU (XLogP = 2.31 [2]), and MeCCNU (LogP = 2.44–2.9 [3]). The LogP value of CENU falls within the range of -0.5 to +1.5, whereas CCNU and MeCCNU exceed LogP > 2.0, indicating substantially higher lipophilicity that drives greater partitioning into lipid compartments and lipoproteins [4]. Within the nitrosourea class, a QSAR study of 90 compounds active against L1210 leukemia identified optimal therapeutic indices at LogP values between -1.5 and -2.5 for water-soluble congeners, while highly lipophilic agents (LogP > 2) showed different toxicity and tissue distribution profiles [5].

Lipophilicity Blood-brain barrier penetration Partition coefficient ADME prediction

DNA Interstrand Cross-Linking Efficiency in Bone Marrow: CENU-Derivative Superiority Over BCNU and Chlorozotocin

In a comparative in vivo study of four chloroethylnitrosoureas administered as a single i.p. injection (100 μmol/kg) to rats, the CENU derivatives 1-(2-chloroethyl)-1-nitroso-3-(methylenecarboxamido)urea (acetamido-CNU) and 1-(2-hydroxyethyl)-3-(2-chloroethyl)-3-nitrosourea (HECNU) were much more effective at inducing DNA-DNA interstrand cross-links in bone marrow than either BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) or chlorozotocin [1]. The peak level and overall magnitude of cross-links varied considerably with chemical structure, and the differential cross-linking reflected differences in antileukemic activity rather than single-dose acute toxicity [1]. In a parallel study, both acetamido-CNU and HECNU produced dose-dependent increases in DNA-DNA interstrand cross-linking that paralleled marked inhibition of granulocyte-committed (CFU-C) and pluripotent (CFU-S) stem cell activity, whereas BCNU and chlorozotocin were much less effective at cross-linking DNA and were correspondingly much less myelosuppressive [2].

DNA cross-linking Bone marrow toxicity Alkaline elution Antileukemic activity

Structural Minimalism and Molecular Weight Differentiation for Drug Delivery and Formulation Design

N-(2-Chloroethyl)-N'-nitrosourea (MW = 151.55 g/mol ) is the lowest molecular weight member of the clinically relevant chloroethylnitrosourea class. This contrasts with BCNU (MW = 214.05 g/mol; C5H9Cl2N3O2 [1]), CCNU (MW = 233.70 g/mol; C9H16ClN3O2 [2]), and MeCCNU (MW = 247.72 g/mol; C10H18ClN3O2 [3]). The parent CENU contains a single 2-chloroethyl group and an unsubstituted N'-nitrosourea moiety, whereas BCNU bears two 2-chloroethyl groups and CCNU/MeCCNU incorporate bulky cyclohexyl substituents. This 30–39% lower molecular weight translates to a smaller molecular volume and higher molar density of the alkylating chloroethyl moiety per unit mass (one chloroethyl group per 151.55 Da, versus one per 107.03 Da for BCNU or one per 233.70 Da for CCNU). The structural minimalism of CENU makes it an attractive scaffold for prodrug design, conjugation to targeting moieties, or incorporation into nanoparticle and liposomal delivery systems where payload size constraints are critical [4].

Molecular weight Drug delivery Liposomal encapsulation Blood-brain barrier

Alkylating-to-Carbamoylating Activity Ratio and Implications for Bone Marrow Toxicity

The antitumor activity of chloroethylnitrosoureas is attributed primarily to DNA alkylation and subsequent interstrand cross-link formation, whereas the clinically limiting myelosuppression has been associated — at least in part — with the carbamoylating activity mediated by organic isocyanate decomposition products [1][2]. N-(2-Chloroethyl)-N'-nitrosourea (CENU) does not generate an organic isocyanate upon aqueous decomposition, unlike BCNU, CCNU, and MeCCNU [3]. This predicts a fundamentally different alkylating-to-carbamoylating activity ratio: CENU's cytotoxicity is expected to be dominated by alkylation-dependent DNA damage, while BCNU and CCNU exert both alkylating and carbamoylating effects. In comparative studies, nitrosoureas with both alkylating and carbamoylating activity showed the highest toxicity, whereas agents with alkylating activity alone showed intermediate toxicity, and purely carbamoylating agents showed the lowest toxicity in cell-killing assays [4]. A structure-activity study of seven water-soluble nitrosoureas demonstrated a highly significant inverse linear correlation between alkylating activity and chemical half-life (r = -0.92), while no correlation was found between relative myelotoxicity and alkylating activity, carbamoylating activity, or LogP — confirming that the biological outcome is multifactorial and highly dependent on the specific structural features of each nitrosourea [5].

Alkylating activity Carbamoylating activity Myelosuppression Structure-toxicity relationship

Research and Industrial Application Scenarios for N-(2-Chloroethyl)-N'-nitrosourea (CAS 119876-18-5) Based on Differentiation Evidence


Mechanistic Decomposition Studies: Isolating Alkylation-Dependent Cytotoxicity from Carbamoylation Effects

For researchers investigating the relative contributions of DNA alkylation versus protein carbamoylation to nitrosourea cytotoxicity and myelosuppression, N-(2-Chloroethyl)-N'-nitrosourea serves as an essential tool compound. Its inability to generate organic isocyanates upon aqueous decomposition [1] enables experiments where alkylation-dependent DNA damage can be studied in isolation, using BCNU or CCNU as comparators that provide both alkylating and carbamoylating activities. This experimental design is directly supported by the head-to-head decomposition product comparison data from Colvin et al. (1976), which established the categorical absence of isocyanate generation in the parent CENU scaffold [1].

Structure-Activity Relationship (SAR) Scaffold for Nitrosourea Drug Discovery Programs

The minimal molecular weight (151.55 g/mol) and simple monofunctional chloroethyl architecture of N-(2-Chloroethyl)-N'-nitrosourea make it the ideal parent scaffold for systematic SAR exploration. Its LogP of 0.98 places it near the midpoint of the lipophilicity range for nitrosoureas, and its single reactive chloroethyl group eliminates the confounding variable of bifunctional cross-linking that complicates interpretation of BCNU SAR studies. Medicinal chemistry programs can use CENU as the starting point for introducing N'-substituents (cyclohexyl, methylcyclohexyl, glycosyl, etc.) and measuring the resulting changes in LogP, decomposition half-life, alkylating activity, DNA cross-linking efficiency, and therapeutic index against L1210 leukemia models [2].

Liposomal and Nanoparticle Formulation Development Leveraging Low Molecular Weight

Formulation scientists developing liposomal or nanoparticle delivery systems for nitrosoureas can benefit from CENU's 30-39% lower molecular weight compared to BCNU, CCNU, and MeCCNU [3]. The higher molar density of the chloroethyl alkylating moiety per unit mass (6.60 mmol/g for CENU vs. 4.04-4.28 mmol/g for CCNU/MeCCNU) means more therapeutic cargo can be loaded per unit carrier mass. Additionally, CENU's lower LogP (0.98) compared to CCNU (2.31) and MeCCNU (2.44-2.9) predicts different encapsulation efficiency and release kinetics in lipid-based carriers — a parameter that must be empirically determined for each carrier system but can be rationally guided by these physicochemical property differences [4].

Comparative Myelosuppression Profiling in Bone Marrow Toxicity Models

For toxicology researchers seeking to dissect the structural determinants of nitrosourea-induced bone marrow suppression, CENU provides a baseline compound lacking carbamoylating activity. Comparative studies in rodent models using the alkaline elution assay for DNA interstrand cross-links and CFU-C/CFU-S colony-forming assays for hematopoietic stem cell toxicity have demonstrated that CENU derivatives (acetamido-CNU, HECNU) produce markedly different cross-linking and myelosuppression profiles compared to BCNU and chlorozotocin [5][6]. The parent CENU scaffold enables systematic investigation of how N'-substitution modulates the relationship between bone marrow DNA damage and hematological toxicity.

Quote Request

Request a Quote for N-(2-Chloroethyl)-N'-nitrosourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.